An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 2-Bromo-5-isopropylthiazole: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-isopropylthiazole is a key heterocyclic building block in the field of medicinal chemistry and materials science. Its unique structural features, comprising a reactive bromine atom at the 2-position and an isopropyl group at the 5-position of the thiazole ring, make it a versatile synthon for the development of novel compounds with diverse biological activities. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs, and the strategic placement of functional groups on this core allows for fine-tuning of physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, reactivity, and handling of 2-Bromo-5-isopropylthiazole, offering valuable insights for its application in research and development.
Core Chemical Properties and Structure
2-Bromo-5-isopropylthiazole, with the IUPAC name 2-bromo-5-(propan-2-yl)-1,3-thiazole, is characterized by the following fundamental properties:
| Property | Value | Source(s) |
| CAS Number | 1159817-16-9 | [3] |
| Molecular Formula | C₆H₈BrNS | [3] |
| Molecular Weight | 206.11 g/mol | [3] |
| Appearance | Liquid, Solid, or Semi-solid | - |
The structure of 2-Bromo-5-isopropylthiazole features a five-membered aromatic ring containing sulfur and nitrogen atoms. The bromine atom at the C2 position is a key reactive site, susceptible to a variety of cross-coupling and substitution reactions. The isopropyl group at the C5 position influences the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.
Figure 1: Chemical structure of 2-Bromo-5-isopropylthiazole.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three main signals:
-
A singlet for the proton at the C4 position of the thiazole ring.
-
A septet for the methine proton of the isopropyl group.
-
A doublet for the six equivalent methyl protons of the isopropyl group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shift of the C2 carbon will be significantly influenced by the attached bromine atom.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching of the aromatic thiazole ring and the aliphatic isopropyl group.
-
C=N and C=C stretching vibrations within the thiazole ring.
-
C-Br stretching vibration.
Mass Spectrometry (Predicted)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments. The fragmentation pattern is likely to involve the loss of the bromine atom and fragmentation of the isopropyl group.
Synthesis of 2-Bromo-5-isopropylthiazole
Putative Synthesis Protocol
Step 1: Hantzsch Thiazole Synthesis of 2-Amino-5-isopropylthiazole
This reaction involves the condensation of an α-haloketone with a thiourea derivative.
-
Reactants: 1-Bromo-3-methyl-2-butanone and Thiourea.
-
Procedure:
-
Dissolve equimolar amounts of 1-bromo-3-methyl-2-butanone and thiourea in a suitable solvent such as ethanol.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a weak base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-amino-5-isopropylthiazole.
-
Purify the product by recrystallization or column chromatography.
-
Step 2: Sandmeyer Bromination of 2-Amino-5-isopropylthiazole
This reaction converts the amino group at the 2-position to a bromine atom.
-
Reagents: 2-Amino-5-isopropylthiazole, sodium nitrite, hydrobromic acid, and a copper(I) bromide catalyst.
-
Procedure:
-
Dissolve 2-amino-5-isopropylthiazole in an aqueous solution of hydrobromic acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt intermediate.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield crude 2-Bromo-5-isopropylthiazole.
-
Purify the final product by vacuum distillation or column chromatography.
-
Figure 2: Putative synthetic workflow for 2-Bromo-5-isopropylthiazole.
Reactivity and Synthetic Applications
The bromine atom at the C2 position of 2-Bromo-5-isopropylthiazole is a versatile handle for a wide array of chemical transformations, making it a valuable building block in organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
2-Bromothiazoles are excellent substrates for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction couples 2-Bromo-5-isopropylthiazole with boronic acids or their esters to form 2-aryl- or 2-vinyl-5-isopropylthiazoles.[6] These products are of significant interest in the development of novel pharmaceuticals. A general protocol involves reacting the bromothiazole with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol).[7][8]
-
Buchwald-Hartwig Amination: This powerful method allows for the synthesis of 2-amino-5-isopropylthiazole derivatives by coupling 2-Bromo-5-isopropylthiazole with primary or secondary amines.[9] The reaction typically employs a palladium catalyst with a specialized phosphine ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu or K₃PO₄).[10][11]
-
Heck Reaction: The Heck reaction facilitates the coupling of 2-Bromo-5-isopropylthiazole with alkenes to introduce a vinyl group at the 2-position.[12] This reaction is catalyzed by a palladium complex in the presence of a base.
Lithiation and Subsequent Functionalization
The C2-bromine can be exchanged with lithium using organolithium reagents such as n-butyllithium or tert-butyllithium at low temperatures.[13] The resulting 2-lithio-5-isopropylthiazole is a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the 2-position.
Applications in Drug Discovery
The 5-isopropylthiazole scaffold is a component of various biologically active molecules. Derivatives synthesized from 2-Bromo-5-isopropylthiazole have shown potential as antimicrobial and antitubercular agents.[14] The ability to readily diversify the 2-position through the reactions described above allows for the creation of compound libraries for high-throughput screening in drug discovery programs.[1][15]
Figure 3: Key reaction pathways of 2-Bromo-5-isopropylthiazole.
Handling and Safety
As with any chemical reagent, proper handling and safety precautions are essential when working with 2-Bromo-5-isopropylthiazole. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related compounds provides guidance.
Hazard Statements (based on similar compounds):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][17][18]
It is imperative to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
2-Bromo-5-isopropylthiazole is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its reactivity, primarily at the C2-bromine position, allows for a wide range of functionalization through modern synthetic methodologies. This guide has provided a comprehensive, albeit in some areas putative, overview of its properties, synthesis, and reactivity to aid researchers in harnessing its full potential for the discovery and development of novel chemical entities. As with any specialized chemical, it is crucial to adhere to strict safety protocols during its handling and use.
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